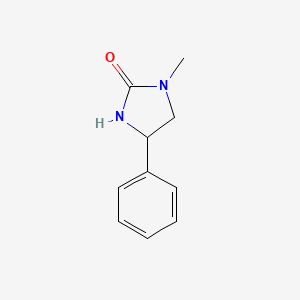
1-Methyl-4-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenylimidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O It belongs to the class of imidazolidinones, which are heterocyclic compounds containing an imidazolidine ring
Preparation Methods
The synthesis of 1-Methyl-4-phenylimidazolidin-2-one can be achieved through several routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically uses a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . Industrial production methods may vary, but they generally focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinase C and phospholipase C, which play crucial roles in cellular signaling pathways . By modulating these pathways, the compound can exert various biological effects, including anti-cancer activity.
Comparison with Similar Compounds
1-Methyl-4-phenylimidazolidin-2-one can be compared with other imidazolidinones and imidazoles. Similar compounds include:
4-Methyl-4-phenylimidazolidin-2-one: Shares a similar structure but with different substituents.
1-Methylimidazole: Another imidazole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
93782-05-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
InChI Key |
IVJNHCIOLJRJOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


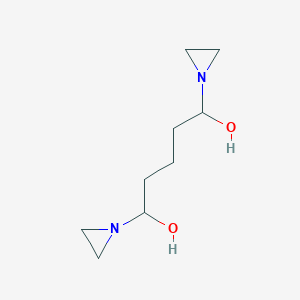
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
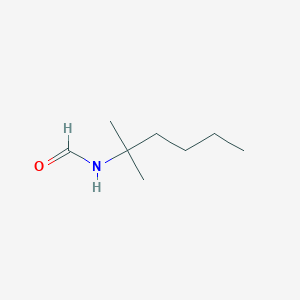
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
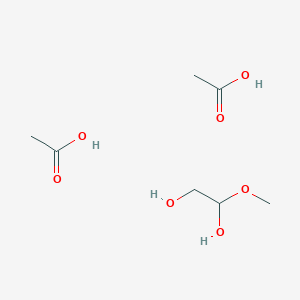
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
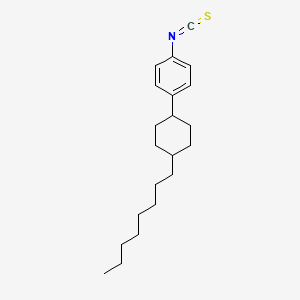

![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
